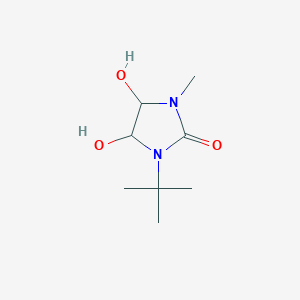![molecular formula C11H12Br2N2O2 B11086648 2,6-dibromo-4-[(E)-(morpholin-4-ylimino)methyl]phenol](/img/structure/B11086648.png)
2,6-dibromo-4-[(E)-(morpholin-4-ylimino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIBROMO-4-[(MORPHOLINOIMINO)METHYL]PHENOL is a chemical compound with the molecular formula C11H12Br2N2O2 It is characterized by the presence of two bromine atoms, a morpholino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIBROMO-4-[(MORPHOLINOIMINO)METHYL]PHENOL typically involves the bromination of 4-[(morpholinoimino)methyl]phenol. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-DIBROMO-4-[(MORPHOLINOIMINO)METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-DIBROMO-4-[(MORPHOLINOIMINO)METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-DIBROMO-4-[(MORPHOLINOIMINO)METHYL]PHENOL involves its interaction with specific molecular targets. The bromine atoms and the morpholino group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the morpholino group.
2,4-Dibromo-6-[(4-fluoro-phenylimino)methyl]phenol: Contains a fluorine atom instead of the morpholino group.
Uniqueness
2,6-DIBROMO-4-[(MORPHOLINOIMINO)METHYL]PHENOL is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12Br2N2O2 |
|---|---|
Molecular Weight |
364.03 g/mol |
IUPAC Name |
2,6-dibromo-4-[(E)-morpholin-4-yliminomethyl]phenol |
InChI |
InChI=1S/C11H12Br2N2O2/c12-9-5-8(6-10(13)11(9)16)7-14-15-1-3-17-4-2-15/h5-7,16H,1-4H2/b14-7+ |
InChI Key |
GUBYBJSWQIKDEI-VGOFMYFVSA-N |
Isomeric SMILES |
C1COCCN1/N=C/C2=CC(=C(C(=C2)Br)O)Br |
Canonical SMILES |
C1COCCN1N=CC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzenesulfonyl)-N-[2-(4-cyclohexylphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B11086569.png)
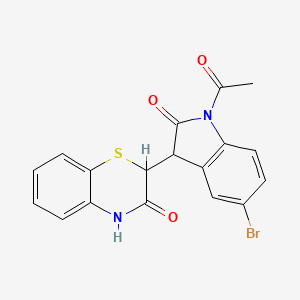
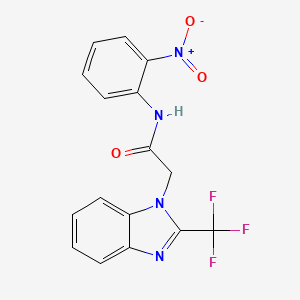
![11-(2,5-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086579.png)
![4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11086587.png)
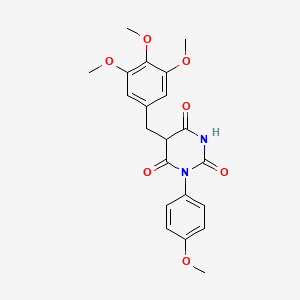
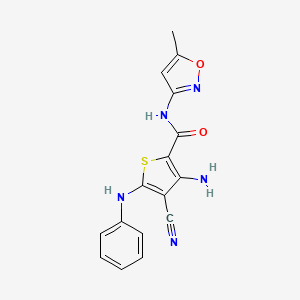
![2-[3-(4-chlorobenzyl)-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11086598.png)
![ethyl {(2Z)-2-[(4-chlorophenyl)imino]-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-4-yl}acetate](/img/structure/B11086610.png)
![7-methyl-3-[(2-methylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11086615.png)
![methyl 2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylacetyl)amino]propan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11086627.png)
![Ethyl 4-[(2-methyl-5-nitrophenyl)amino]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B11086634.png)
![(4-Methoxyphenyl)[2-thioxo[1,2,4]triazolo[5,1-B][1,3]benzothiazol-1(2H)-YL]methanone](/img/structure/B11086639.png)
